molecular formula C24H35N5O2S B6562749 3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide CAS No. 1091022-01-3

3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide

Cat. No.: B6562749
CAS No.: 1091022-01-3
M. Wt: 457.6 g/mol
InChI Key: TXMZDWZKQTXRFY-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-thiazole core substituted with a cyclohexylcarbamoyl-amino group at position 2 and a propanamide side chain at position 2. The propanamide moiety is further linked to a 4-(diethylamino)-2-methylphenyl group, imparting distinct physicochemical and pharmacological properties. The synthesis of analogous thiazole-propanamide derivatives typically involves multi-step reactions, such as condensation of thiazole intermediates with activated carboxylic acids or their derivatives under reflux conditions (e.g., methanol or ethanol with hydrazine hydrate or CS₂/KOH) . Its design aligns with trends in medicinal chemistry where thiazole rings and arylpropanamide groups are leveraged for their bioisosteric properties and metabolic stability .

Properties

IUPAC Name

3-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]-N-[4-(diethylamino)-2-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O2S/c1-4-29(5-2)20-12-13-21(17(3)15-20)27-22(30)14-11-19-16-32-24(26-19)28-23(31)25-18-9-7-6-8-10-18/h12-13,15-16,18H,4-11,14H2,1-3H3,(H,27,30)(H2,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMZDWZKQTXRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)CCC2=CSC(=N2)NC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and reported activities of compounds analogous to the target molecule:

Compound Name / ID Core Structure Key Substituents Reported Activity Evidence Source
Target Compound 1,3-Thiazole - 2-(Cyclohexylcarbamoyl-amino)
- 4-Propanamide linked to 4-(diethylamino)-2-methylphenyl
Not explicitly stated (inferred: potential kinase inhibition or antimicrobial)
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 1,3-Thiazole - 5-(4-Fluorophenyl)
- 3-(Furan-2-yl)propanamide
Potent KPNB1 inhibition; anticancer activity in cell assays
Compound 29 () Imidazole-thiazole hybrid - 4-(4-Fluorophenyl)
- 2-((4-fluorophenyl)diazenyl)
- Propanamide with 2,5-dimethoxyphenyl
Not explicitly stated (structural similarity suggests kinase or protease modulation)
Propanil Simple propanamide - N-(3,4-Dichlorophenyl) Herbicidal activity (ACCase inhibition)
3-[(5-chloropyridin-2-yl)amino]-N-[(phenylcarbamoyl)amino]propanamide (4) Propanamide - 5-Chloropyridinyl
- Phenylcarbamoyl
Antioxidant and reducing power properties
3-cyclohexyl-N-{4-[(3-cyclohexylpropanoyl)amino]cyclohexyl}propanamide Cyclohexyl-propanamide Dual cyclohexyl-propanamide chains No activity stated (inferred: lipophilicity enhances membrane permeability)

Key Comparative Insights

Thiazole vs. Non-Thiazole Cores: The target compound’s thiazole core distinguishes it from simpler propanamides like propanil (herbicide) . Thiazoles are known for their π-π stacking and hydrogen-bonding capabilities, which enhance target binding in biological systems compared to non-heterocyclic analogues . In contrast, compound 31 () retains the thiazole core but substitutes the cyclohexyl group with a 4-fluorophenyl moiety, which may alter selectivity (e.g., favoring KPNB1 over other kinases).

Substituent Effects on Bioactivity: The 4-(diethylamino)-2-methylphenyl group in the target compound introduces a tertiary amine, likely improving water solubility and conferring basicity, whereas compound 31’s furan-2-yl group increases aromaticity and electron-rich character .

Synthetic Complexity: The target compound’s synthesis likely parallels methods in (thiazole formation via CS₂/KOH-mediated cyclization) but requires additional steps for introducing the cyclohexylcarbamoyl and diethylamino groups .

The cyclohexylcarbamoyl substituent could mimic peptide bonds, enabling protease or kinase inhibition—a feature absent in simpler analogues like propanil .

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